molecular formula C14H12ClN3O B11850769 3-Chloro-7-morpholinoquinoline-8-carbonitrile CAS No. 88347-06-2

3-Chloro-7-morpholinoquinoline-8-carbonitrile

Cat. No.: B11850769
CAS No.: 88347-06-2
M. Wt: 273.72 g/mol
InChI Key: OSTNQNBROGOMJV-UHFFFAOYSA-N
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Description

3-Chloro-7-morpholinoquinoline-8-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group, a morpholino group, and a carbonitrile group in the quinoline ring system makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-morpholinoquinoline-8-carbonitrile typically involves the reaction of 3-chloroquinoline with morpholine and a suitable nitrile source. One common method involves the nucleophilic substitution of 3-chloroquinoline with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a nitrile source, such as cyanogen bromide, to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-morpholinoquinoline-8-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Primary amines.

Mechanism of Action

The mechanism of action of 3-Chloro-7-morpholinoquinoline-8-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or interfere with the function of nucleic acids. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to antibacterial effects . Additionally, the compound may interact with cellular receptors or ion channels, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-morpholinoquinoline-8-carbonitrile is unique due to the presence of the morpholino group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific biological activities .

Properties

CAS No.

88347-06-2

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

3-chloro-7-morpholin-4-ylquinoline-8-carbonitrile

InChI

InChI=1S/C14H12ClN3O/c15-11-7-10-1-2-13(18-3-5-19-6-4-18)12(8-16)14(10)17-9-11/h1-2,7,9H,3-6H2

InChI Key

OSTNQNBROGOMJV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C3=NC=C(C=C3C=C2)Cl)C#N

Origin of Product

United States

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